molecular formula C10H8ClN B3059318 7-(Chloromethyl)quinoline CAS No. 97850-40-3

7-(Chloromethyl)quinoline

Cat. No.: B3059318
CAS No.: 97850-40-3
M. Wt: 177.63 g/mol
InChI Key: LZTNYGWHNOXGHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Dehydration and Oxidation : Further reactions lead to the formation of 7-(Chloromethyl)quinoline .

Another method involves the use of enaminones as a replacement for 1,3-dicarbinols, resulting in improved yields and practicality .

Scientific Research Applications

Synthesis and Anticancer Activity

7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, an intermediate in the synthesis of various quinoline derivatives, demonstrates significant anticancer activity. Microwave synthesis methods offer high yields and short reaction times, making them advantageous. The synthesized compounds, including those derived from 7-(Chloromethyl)quinoline, exhibit potent activity against various carcinoma cell lines, suggesting their potential as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).

Diverse Pharmacological Profiles

The structure of 7-chloro-4-(piperazin-1-yl)quinoline is crucial in medicinal chemistry, exhibiting a wide range of pharmacological profiles. This includes applications as antimalarial, antiparasitic, anti-HIV, antidiabetic, and anticancer agents, among others. This review highlights the comprehensive range of compounds with this core structure and their various pharmacological activities (A. El-Azzouny, M. Aboul-Enein, & Mohamed Farouk Hamissa, 2020).

Interaction with DNA

Research on the interaction of chloroquine, a derivative of this compound, with deoxyribonucleic acid (DNA) suggests a mechanism by which these compounds might affect cellular processes in parasites. This interaction is pivotal in understanding how these compounds inhibit enzymic depolymerization of DNA, reduce its bacterial transforming ability, and interfere with DNA-dependent cellular processes. Such insights are crucial for studying DNA-dependent mechanisms in various biological systems (S. Cohen & K. L. Yielding, 1965).

Bioimaging Applications

7-Aminoquinolines, synthesized using a catalyst-free process, exhibit strong intramolecular charge-transfer fluorescence. Some derivatives specifically target the Golgi apparatus in various cell lines, demonstrating their potential as low-cost bioimaging probes. These compounds provide new insights into developing Golgi-localized probes for cell imaging (Jiahui Chen et al., 2019).

Mechanism of Action

  • Antimalarial Activity : Quinoline derivatives, including chloroquine, have been used to treat malaria for decades .
  • Autoimmune Diseases : Chloroquine analogs have been investigated for treating autoimmune conditions like lupus erythematosus and rheumatoid arthritis .
  • Antiviral Properties : Research suggests that chloroquine exhibits antiviral effects against various viruses .

Safety and Hazards

  • Toxicity : Chloroquine compounds can cause gastrointestinal, neurological, cardiac, and ocular side effects .

Properties

IUPAC Name

7-(chloromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTNYGWHNOXGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556834
Record name 7-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97850-40-3
Record name 7-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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